molecular formula C6H6BrNS B1279820 5-Bromo-2-(methylthio)pyridine CAS No. 51933-78-9

5-Bromo-2-(methylthio)pyridine

Cat. No.: B1279820
CAS No.: 51933-78-9
M. Wt: 204.09 g/mol
InChI Key: CFBYLVDSPYTKPR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is characterized by a bromine atom at the 5-position and a methylthio group at the 2-position on a pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

5-Bromo-2-(methylthio)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

5-Bromo-2-(methylthio)pyridine may cause serious eye damage, respiratory irritation, skin irritation, and could be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes or skin, rinse cautiously with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyridine typically involves the bromination of 2-(methylthio)pyridine. One common method is the reaction of 2-(methylthio)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][2].

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions[][2].

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)pyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and methylthio groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Bromo-5-(methylthio)pyridine
  • 5-Bromo-2-(methylthio)pyrimidine
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Comparison: Compared to its analogs, 5-Bromo-2-(methylthio)pyridine exhibits unique reactivity and selectivity due to the positioning of the bromine and methylthio groups on the pyridine ring. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBYLVDSPYTKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465421
Record name 5-bromo-2-methylsulfanyl-pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51933-78-9
Record name 5-bromo-2-methylsulfanyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(methylthio)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,5-dibromopyridine (5.00 g, 21.11 mmol) in anhydrous toluene (300 mL) at −78° C. under nitrogen was slowly added a solution of n-BuLi (10.13 mL, 25.33 mmol, 2.5M in hexanes). After 2 h at −78° C., methyl disulfide (2.47 mL, 27.44 mmol) was added. The reaction mixture was stirred for 1 h at −78° C. and was allowed to warm to room temperature, quenched with saturated NH4Cl to form a two-phase system. The organic layer was separated, washed with sat NH4C1, H2O and brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by flash chromatography on silica gel (AcOEt/hexane, 5/95) to afford the title compound 50 (2.74 g, 13.43 mmol, 64% yield) as a pale yellow oily liquid. 1H NMR (400 MHz, CDCl3) δ(ppm): 8.49 (dd, J=2.3, 0.6 Hz, 1H), 7.60 (dd, J=8.5, 2.4 Hz, 1H), 7.09 (dd, J=8.6, 0.8 Hz, 1H), 2.57 (s, 3H).
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64%

Synthesis routes and methods II

Procedure details

2,5-dibromo pyridine (5 g) was mixed with sodium thiomethoxide (1.4 g) and dissolved in dimethylformamide (30 ml) and then, refluxed for 5 hours. After completing the reaction, water was added to dilute and extracted with ethylacetate to separate an organic layer. The separated organic layer was dried with anhydrous magnesium sulfate, distilled under reduced pressure, and separated by performing a silica gel attributed chromatography (ethylacetate:normal hexane=1:15) As a result, 5-bromo-2-methylsulfanyl pyridine (3.47 g, yield: 80%) was obtained as an oil phase.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3,6-dibromopyridine (1.0 eq.) in DMSO (0.3M) was added sodium methylsulfide (1.1 eq.). The mixture was stirred for 2 d at rt then poured in water. The resulting precipitate was filtered to afford the title compound as white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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